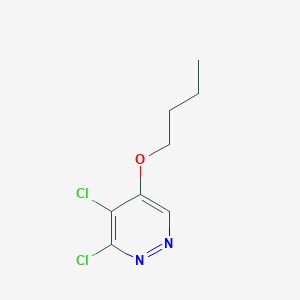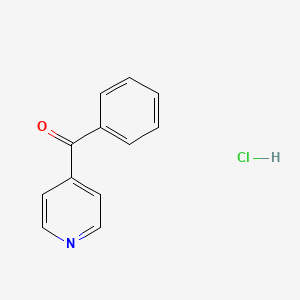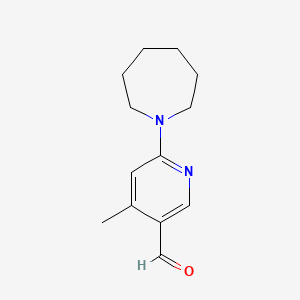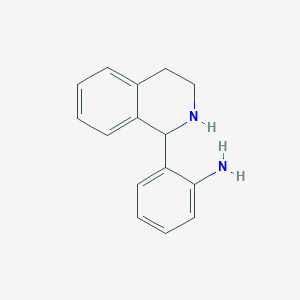
(5-Nitroisoquinolin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitroisoquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BN2O4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitroisoquinolin-8-yl)boronic acid typically involves the nitration of isoquinoline followed by the introduction of the boronic acid group. One common method includes the following steps:
Nitration: Isoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Borylation: The nitrated isoquinoline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Nitroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Major Products Formed
Reduction: 5-Aminoisoquinolin-8-ylboronic acid.
Substitution: Biaryl derivatives with various functional groups depending on the aryl halide used.
Aplicaciones Científicas De Investigación
(5-Nitroisoquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-Nitroisoquinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid and nitro functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(5-Nitroisoquinolin-8-yl)boronic acid: Contains both a nitro and boronic acid group.
Isoquinoline-5-boronic acid: Lacks the nitro group, making it less reactive in certain applications.
5-Nitroisoquinoline: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness
This compound is unique due to the presence of both the nitro and boronic acid functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C9H7BN2O4 |
|---|---|
Peso molecular |
217.98 g/mol |
Nombre IUPAC |
(5-nitroisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)8-1-2-9(12(15)16)6-3-4-11-5-7(6)8/h1-5,13-14H |
Clave InChI |
NVMTZJIJLKREMI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)


![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)


